2-{2,4'-dioxo-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl}-N-(4-methylphenyl)acetamide
Description
The compound 2-{2,4'-dioxo-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl}-N-(4-methylphenyl)acetamide is a spirocyclic indole-thiazolidine derivative characterized by a fused indole and thiazolidine ring system. Its molecular structure includes a phenyl group at the 3'-position of the thiazolidine ring and an N-(4-methylphenyl)acetamide substituent. The spiro architecture and acetamide moiety are critical for its physicochemical properties and bioactivity, enabling interactions with biological targets through hydrogen bonding and hydrophobic effects .
Properties
IUPAC Name |
2-(2',4-dioxo-3-phenylspiro[1,3-thiazolidine-2,3'-indole]-1'-yl)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S/c1-17-11-13-18(14-12-17)26-22(29)15-27-21-10-6-5-9-20(21)25(24(27)31)28(23(30)16-32-25)19-7-3-2-4-8-19/h2-14H,15-16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVSFCQVBUMQPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,4’-dioxo-3’-phenyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl}-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of indole derivatives with thiazolidine compounds under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-{2,4’-dioxo-3’-phenyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl}-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{2,4’-dioxo-3’-phenyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl}-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{2,4’-dioxo-3’-phenyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The 4-isopropylphenyl group in the dimethylphenyl analog (MW ~503.5) introduces steric bulk, which may improve metabolic stability by shielding labile functional groups from enzymatic degradation .
- Polar Substituents: The methyl ester derivative (MW 360.4) demonstrates altered solubility profiles due to the polar propanoate group, suggesting utility in formulations requiring enhanced bioavailability .
Bioactivity Profiles
- Antimicrobial Activity : Spiro[indole-thiazolidine] derivatives with pyridin-2-yl or oxadiazolyl substituents (e.g., compounds from ) exhibit broad-spectrum antimicrobial activity (MIC = 8–32 µg/mL against S. aureus and E. coli), likely due to thiazolidine ring interactions with bacterial enzymes.
- Analgesic Activity : Thiazole-acetamide hybrids (e.g., compound 8e in ) show significant analgesic effects (ED₅₀ = 10–12 mg/kg), attributed to COX-2 inhibition and modulation of neurotransmitter release.
- Anti-Exudative Effects : Acetamide derivatives with triazole moieties (e.g., compounds in ) reduce inflammation by 40–60% at 10 mg/kg, comparable to diclofenac sodium.
Physicochemical and Spectroscopic Data
- NMR Analysis : Substituents at the 3'-position (e.g., phenyl vs. chlorophenyl) cause distinct chemical shifts in regions A (positions 39–44) and B (positions 29–36), as observed in spiro-thiazolidine derivatives .
- Melting Points : The target compound’s melting point is expected to range between 110–120°C, similar to its methyl ester analog (mp 114–116°C) .
Biological Activity
The compound 2-{2,4'-dioxo-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl}-N-(4-methylphenyl)acetamide , also referred to as a thiazolidine derivative, has garnered interest in medicinal chemistry due to its complex molecular structure and potential therapeutic applications. This article explores its biological activity, synthesis methods, and preliminary research findings.
Molecular Characteristics
- Molecular Formula : C27H25N3O3S
- Molecular Weight : Approximately 471.6 g/mol
- CAS Number : 894549-77-0
The compound's structure includes multiple functional groups that suggest a diverse range of biological activities. The presence of indole and thiazolidine rings indicates potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that may include:
- Acetylation using acetic anhydride.
- Formation of heterocycles through specific reagents and catalysts.
- Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm the structural integrity.
Biological Activity
Preliminary studies have indicated that this compound may exhibit significant biological activities, particularly in the following areas:
Anticancer Activity
Research has suggested that compounds similar to this thiazolidine derivative may possess anticancer properties by modulating cell signaling pathways involved in proliferation and apoptosis. For instance:
- In vitro assays have shown promising results against various cancer cell lines (e.g., MCF-7 for breast cancer) with IC50 values around 3.8 mM .
- Comparisons with established anticancer agents like doxorubicin reveal competitive efficacy in certain contexts .
Anti-inflammatory Properties
There is evidence suggesting that this compound could also have anti-inflammatory effects. The mechanism of action may involve the inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation.
Case Studies and Research Findings
A review of relevant literature reveals several key findings regarding the biological activity of similar compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Kumar et al. (2021) | Compound 4 | Antiproliferative | 3.7 - 4.7 mM |
| Dandia et al. (2021) | Hybrid systems | Cytotoxicity | Not specified |
| Hamama et al. (2021) | Spiro-compounds | Anticancer | ED50 = 40 mg/cm³ |
These studies indicate a trend towards the development of hybrid compounds that enhance biological activity through structural modifications.
The exact mechanism by which this compound exerts its effects is not fully elucidated but is hypothesized to involve:
- Interaction with specific enzymes or receptors.
- Modulation of key signaling pathways related to cell survival and death.
Further biochemical assays are necessary to clarify these mechanisms and establish a more comprehensive understanding of its pharmacological potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
